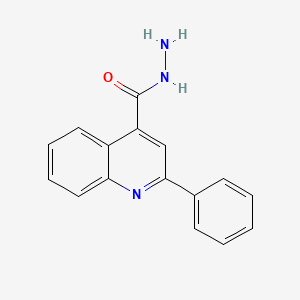

2-Phenylquinoline-4-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylquinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c17-19-16(20)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H,17H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZWSKCISAPCJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90275720 | |

| Record name | 2-phenylquinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4779-54-8 | |

| Record name | 4779-54-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4779-54-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylquinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4779-54-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for 2-Phenylquinoline-4-carbohydrazide

The construction of this compound is typically a multi-step process that begins with the synthesis of a carboxylic acid precursor, which is then converted to an ester and finally to the desired hydrazide.

The final and crucial step in forming this compound is the hydrazinolysis of a corresponding ester precursor, commonly an ethyl or methyl ester. This reaction involves treating the ester, such as methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate, with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) in a suitable solvent like methanol. frontiersin.org The reaction is typically carried out under reflux conditions for a duration ranging from 12 to 48 hours. frontiersin.org The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol (methanol or ethanol) and the formation of the stable carbohydrazide (B1668358). This method is widely adopted due to its efficiency and the directness with which it yields the target hydrazide functionality.

The essential precursor, 2-phenylquinoline-4-carboxylic acid, is frequently synthesized using the Pfitzinger reaction. nih.govnih.govwikipedia.orgnih.govjocpr.comresearchgate.net This classical condensation reaction involves the reaction of isatin (B1672199) with a carbonyl compound containing an α-methylene group, in this case, acetophenone (B1666503), under basic conditions. nih.govnih.gov

The mechanism begins with the hydrolysis of isatin's amide bond by a base, such as potassium hydroxide, to form a keto-acid intermediate. wikipedia.org This is followed by the condensation of the aniline (B41778) derivative with acetophenone to form an imine, which then tautomerizes to an enamine. wikipedia.org Subsequent intramolecular cyclization and dehydration yield the final 2-phenylquinoline-4-carboxylic acid. wikipedia.org The reaction is often performed in refluxing ethanol (B145695). nih.govnih.gov This method is valued for its ability to construct the substituted quinoline (B57606) ring system in a single synthetic operation. jocpr.com Variations of the Pfitzinger reaction have been explored to optimize yields and reaction conditions. nih.govresearchgate.net

| Reaction | Reactants | Conditions | Product |

| Pfitzinger Reaction | Isatin, Acetophenone | KOH, Ethanol, Reflux | 2-Phenylquinoline-4-carboxylic acid |

| Esterification | 2-Phenylquinoline-4-carboxylic acid, Alcohol (e.g., Methanol) | Acid catalyst | Methyl 2-phenylquinoline-4-carboxylate |

| Hydrazinolysis | Methyl 2-phenylquinoline-4-carboxylate, Hydrazine Hydrate | Methanol, Reflux | This compound |

Functionalization Approaches for Novel Derivatives

The carbohydrazide moiety of this compound is a versatile functional group that serves as a key handle for synthesizing a wide array of new derivatives through various functionalization strategies.

The primary amino group of the hydrazide is readily condensed with various carbonyl compounds, such as aldehydes and ketones, to form N-acylhydrazones. For instance, the reaction of this compound with triethyl orthoformate results in the formation of an ethoxyformaldehyde hydrazone derivative. acs.org This reaction is characterized by the disappearance of the NH₂ signals in spectroscopic analyses and the appearance of new signals corresponding to the newly formed N=CH group and the ethoxy moiety. acs.org Another example involves the reaction with benzaldehyde (B42025) to form (E)-N′-Benzylidene-2-phenylquinoline-4-carbohydrazide. researchgate.net These condensation reactions are typically straightforward and provide a simple route to elaborate the core structure.

The carbohydrazide functionality is also a key precursor for constructing fused heterocyclic systems through cyclocondensation reactions. This approach involves reacting the hydrazide with bifunctional reagents, leading to the formation of new five- or six-membered rings attached to the quinoline core via the carbohydrazide linker.

A prominent example of cyclocondensation is the synthesis of pyrazole (B372694) derivatives. The reaction of this compound with β-dicarbonyl compounds or their equivalents is a common strategy. nih.govacs.org

Reaction with Malononitrile (B47326): The reaction of the acid hydrazide with malononitrile in a solvent like DMF with a pyridine (B92270) catalyst yields a pyrazole derivative bearing an amino group. The structure is confirmed by NMR spectroscopy, which shows characteristic signals for the CH₂ proton of the pyrazole ring. nih.govacs.org

Reaction with β-Diketones: Cyclocondensation with acetylacetone (B45752) leads to the formation of a 3,5-dimethyl-1H-pyrazol-1-yl derivative attached to the quinoline carbonyl group. nih.govacs.org

Reaction with β-Ketoesters: Similarly, reacting the hydrazide with ethyl acetoacetate (B1235776) produces a pyrazolone (B3327878) derivative, specifically a 5-methyl-2,4-dihydro-3H-pyrazol-3-one system. nih.govacs.org

These cyclocondensation reactions significantly expand the chemical space accessible from this compound, allowing for the creation of complex, multi-ring heterocyclic structures.

| Reagent | Product Type | Specific Product Example |

| Triethyl orthoformate | Hydrazone | Ethyl formohydrazonate derivative acs.org |

| Malononitrile | Pyrazole | 5-Amino-1-(2-phenylquinoline-4-carbonyl)-1H-pyrazole derivative nih.govacs.org |

| Acetylacetone | Pyrazole | (3,5-Dimethyl-1H-pyrazol-1-yl)(2-phenylquinolin-4-yl)methanone nih.govacs.org |

| Ethyl acetoacetate | Pyrazolone | 5-Methyl-2-(2-phenylquinoline-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one nih.govacs.org |

Formation of Carboxamide Derivatives

The hydrazide group of this compound can be transformed into various carboxamide derivatives. Reaction with cyclic anhydrides such as phthalic anhydride (B1165640) or maleic anhydride in a suitable solvent like dioxane with a catalytic amount of glacial acetic acid affords the corresponding N-(dioxoisoindolin-2-yl) or N-(dioxo-2,5-dihydro-1H-pyrrol-1-yl)quinoline-4-carboxamides. nih.govacs.org These reactions are characterized by the disappearance of the NH₂ signal in the ¹H NMR spectrum, replaced by a single NH proton signal. nih.govacs.org

Furthermore, carboxamide derivatives can be synthesized by reacting the hydrazide with 2-chloro-N-aryl-acetamides, leading to the formation of 2-(2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazinyl)-N-(substituted phenyl)acetamide products. nih.govacs.org A more general approach to carboxamides involves the initial conversion of the corresponding 2-phenylquinoline-4-carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with a desired amine, such as 3-(dimethylamino)-1-propylamine, in the presence of a base like triethylamine. acs.orgnih.gov

N-Acylation Strategies

Direct N-acylation of the hydrazide moiety in this compound provides a straightforward method for derivatization. This is typically achieved by reacting the hydrazide with acylating agents like benzoyl chloride derivatives. Stirring the parent hydrazide with various substituted benzoyl chlorides in an inert solvent such as dioxane results in the corresponding N'-acyl-2-phenylquinoline-4-carbohydrazide derivatives. nih.govacs.org The successful acylation is confirmed by spectroscopic data, where the ¹H NMR spectra of the products show two distinct singlets corresponding to the two exchangeable NH protons of the hydrazide group, and the ¹³C NMR spectra show two signals for the two carbonyl groups. nih.govacs.org

Site-Selective Lithiation and Subsequent Functionalization

While studies on this compound itself are not available, research on a closely related analogue, (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide, demonstrates a powerful method for functionalization via directed ortho-lithiation. acs.orgacs.orgnih.gov Treatment of this carboxamide with a complex of n-butyllithium (n-BuLi) and N,N,N′,N′-tetramethylethylenediamine (TMEDA) in a 1:1 molar ratio in tetrahydrofuran (B95107) (THF) at -60 °C for several hours results in selective deprotonation at the C-3 position of the quinoline ring. acs.orgnih.gov

This highly regioselective lithiation generates a nucleophilic intermediate that can be trapped by various electrophiles. Subsequent reaction with an electrophile at low temperature affords the corresponding 3-substituted quinoline derivatives in good yields (59-74%). acs.orgnih.gov This method provides access to a range of functionalized quinolines that would be difficult to synthesize otherwise, highlighting the utility of directed metalation for modifying the quinoline core. acs.org

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing product yields and minimizing reaction times. For the synthesis of quinoline derivatives and their subsequent derivatization, several factors can be fine-tuned.

In the Doebner reaction, used to synthesize the 2-phenylquinoline-4-carboxylic acid precursor, the choice of catalyst can be explored to improve yields acs.org. For heterocyclic ring formation, such as the synthesis of pyrazolines from hydrazines and α,β-unsaturated ketones (a reaction analogous to some hydrazide cyclizations), conditions can be optimized. Studies have compared conventional heating with microwave irradiation, often finding that the latter significantly improves yields and shortens reaction times rsc.org. The choice of base is also critical; organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or simple salts like sodium acetate (B1210297) can be employed, with the selection impacting product formation and purity rsc.org. Other variables, including solvent, reaction temperature, and molar ratios of reactants, are systematically adjusted to find the ideal conditions for a specific transformation researchgate.net.

| Parameter | Variable | Effect | Reference |

|---|---|---|---|

| Heating Method | Conventional vs. Microwave Irradiation | Microwave often leads to higher yields and shorter reaction times. | rsc.org |

| Catalyst/Base | Inorganic (e.g., NaOH) vs. Organic (e.g., DBU) | Can influence product selectivity and reaction mildness. | rsc.org |

| Temperature | Varying reaction temperature | Greatly impacts reaction rate and yield. | researchgate.net |

| Solvent | Using different solvents (e.g., Ethanol, DMF) | Affects solubility and reactivity, influencing yield. | acs.org |

Application of Advanced Synthetic Techniques (e.g., Microwave Irradiation)

Modern synthetic techniques are increasingly applied to the synthesis of quinoline-based compounds to enhance efficiency and align with green chemistry principles. Microwave-assisted synthesis has proven particularly effective. For example, the synthesis of N'-(alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives from the corresponding hydrazide and various ketones was achieved in high yields (70-94%) with significantly reduced reaction times (1-3 minutes) under microwave irradiation. This represents a substantial improvement over conventional heating methods.

Microwave energy has also been utilized for the synthesis of the precursor, 2-(2-nitrophenyl)-quinoline-4-carboxylic acid, via the Doebner reaction, demonstrating the broad applicability of this technique across different stages of the synthetic sequence acs.org. The use of microwave irradiation provides a simple, efficient, and green method for accessing functionalized quinoline derivatives acs.org.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise arrangement of atoms within 2-phenylquinoline-4-carbohydrazide can be established.

The aromatic region (typically δ 7.0-9.0 ppm) would contain a complex set of multiplets corresponding to the nine protons of the fused ring system and the phenyl substituent. The protons on the quinoline (B57606) core (H5, H6, H7, H8, and H3) and the phenyl ring would exhibit characteristic chemical shifts and coupling patterns. The H3 proton is expected to appear as a singlet in the downfield region of the aromatic signals. The protons of the carbohydrazide (B1668358) group (-CONHNH₂ ) would present as two distinct signals: a broad singlet for the amide proton (-CONH -) and another broad singlet for the terminal amine protons (-NH₂ ). These signals would be exchangeable with D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| -NH- (Amide) | ~10.0-11.0 | Broad Singlet |

| Aromatic Protons (Quinoline, Phenyl) | ~7.5-8.7 | Multiplet |

| H3 (Quinoline) | ~8.0 | Singlet |

Note: Data are estimations based on analogous compounds reported in the literature.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, sixteen distinct carbon signals are expected. Analysis of related structures, such as 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) and other derivatives, allows for a reliable prediction of the chemical shifts. mdpi.comnih.govacs.org

The carbonyl carbon (C=O) of the hydrazide group is expected to be the most downfield signal, typically appearing around δ 165-170 ppm. The aromatic carbons of the quinoline and phenyl rings would resonate in the typical range of δ 115-158 ppm. The quaternary carbons, such as C2, C4, and the ipso-carbon of the phenyl ring, would show distinct shifts within this region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

|---|---|

| C=O (Carbonyl) | ~168 |

| C2, C4, C8a, C9 (Quaternary Quinoline/Phenyl) | ~140-158 |

| Aromatic CH (Quinoline, Phenyl) | ~118-135 |

Note: Data are estimations based on analogous compounds reported in the literature.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of the amine, amide, and aromatic moieties. Data from closely related quinoline hydrazides support these assignments. acs.orgresearchgate.net

Key vibrational frequencies would include N-H stretching bands for the -NH and -NH₂ groups, typically appearing as one or two sharp peaks in the 3200-3400 cm⁻¹ region. A strong absorption band corresponding to the C=O (amide I band) stretching of the carbonyl group would be prominent around 1640-1680 cm⁻¹. The spectrum would also feature C=N and C=C stretching vibrations from the quinoline and phenyl rings in the 1500-1600 cm⁻¹ range, and aromatic C-H stretching vibrations above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydrazide (-NH, -NH₂) | N-H Stretch | 3200-3400 |

| Carbonyl (-C=O) | C=O Stretch (Amide I) | 1640-1680 |

| Quinoline/Phenyl | C=N, C=C Stretch | 1500-1600 |

Note: Wavenumbers are based on typical functional group regions and data from analogous compounds.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering structural clues. The molecular formula C₁₆H₁₃N₃O gives a calculated monoisotopic mass of 263.1059 Da. nih.govuni.lu

In high-resolution mass spectrometry (HRMS), this compound would be expected to show a protonated molecular ion peak ([M+H]⁺) at m/z 264.1131. uni.lu The fragmentation pattern would likely involve initial cleavage of the carbohydrazide side chain. Common fragmentation pathways could include the loss of the NH₂NH group (·N₂H₃) or the entire carbohydrazide moiety (·CONHNH₂) to yield characteristic fragment ions corresponding to the stable 2-phenylquinoline-4-carbonyl cation or the 2-phenylquinoline (B181262) radical cation.

Elemental Analysis for Compositional Verification

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This technique is crucial for verifying the empirical and molecular formula. For this compound (C₁₆H₁₃N₃O), the theoretical elemental composition can be calculated from its molecular weight (263.29 g/mol ). nih.govbiosynth.com Experimental values obtained for a synthesized sample must fall within a narrow margin (typically ±0.4%) of these theoretical values to confirm its purity and elemental integrity.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 72.99 |

| Hydrogen | H | 4.98 |

| Nitrogen | N | 15.96 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. While a crystal structure for this compound itself has not been reported, the structure of its derivative, (E)-N′-Benzylidene-2-phenylquinoline-4-carbohydrazide, has been determined. researchgate.net

This derivative's structure shows that the quinoline ring system is nearly planar. researchgate.net The phenyl group at the 2-position is twisted relative to the quinoline plane. In the crystal lattice of the derivative, molecules are linked by intermolecular hydrogen bonds involving the hydrazide's N-H group and the carbonyl oxygen atom, forming extended chains. researchgate.net This suggests that this compound would likely exhibit similar planarity of the quinoline core and engage in extensive hydrogen bonding via its -NH and -NH₂ groups in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Derivative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique in the study of this compound and its derivatives, providing valuable insights into their electronic properties and molecular structure. This method is particularly instrumental in characterizing the Schiff base derivatives of this compound, which are formed by the condensation of the carbohydrazide with various aldehydes and ketones. The resulting hydrazone linkage (-C=N-NH-C=O) extends the conjugation of the chromophoric system, leading to distinct absorption bands in the UV-Vis spectrum.

The electronic absorption spectra of these derivatives are typically recorded in solvents such as ethanol (B145695) or DMSO. The spectra are characterized by absorption bands that can be assigned to specific electronic transitions within the molecule. Generally, two main types of transitions are observed: π →π* and n→π* transitions.

The high-energy absorption bands, usually observed in the shorter wavelength region of the spectrum, are attributed to π →π* transitions within the aromatic rings of the quinoline and phenyl moieties. The introduction of a hydrazone group and further substitution on the aromatic rings can cause a bathochromic (red) or hypsochromic (blue) shift of these bands, depending on the nature and position of the substituent.

The absorption bands at longer wavelengths are typically assigned to n→π* transitions, involving the non-bonding electrons of the nitrogen and oxygen atoms in the carbohydrazide and azomethine groups. These transitions are generally of lower intensity compared to the π →π* transitions. The position and intensity of these bands are sensitive to the solvent polarity and the electronic nature of the substituents on the aromatic rings.

In the analysis of Schiff base derivatives of this compound, UV-Vis spectroscopy is not only used for structural confirmation but also to study the effects of different substituents on the electronic distribution within the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring of the aldehyde or ketone moiety can significantly alter the λmax (wavelength of maximum absorption) values. This provides a means to probe the structure-property relationships within a series of derivatives.

Research has shown that the UV-Vis spectra of Schiff base ligands derived from carbohydrazides typically exhibit strong absorption bands. For example, a free Schiff base ligand can show absorption bands around 245 nm and 327 nm, which are assigned to π →π* transitions within the aromatic rings and n→π* transitions of the azomethine group, respectively. sphinxsai.com Another study on macrocyclic Schiff bases reported absorption bands in the range of 336–350 nm, corresponding to the π→π* transitions of the azomethine group. nih.gov

The following interactive data table summarizes the UV-Vis spectral data for a representative selection of Schiff base derivatives of this compound, illustrating the influence of various substituents on their absorption maxima.

| Compound Name | Substituent on Phenyl Ring of Aldehyde | λmax 1 (nm) (π →π) | λmax 2 (nm) (n→π) |

| N'-benzylidene-2-phenylquinoline-4-carbohydrazide | H | 278 | 335 |

| N'-(4-methylbenzylidene)-2-phenylquinoline-4-carbohydrazide | 4-CH3 | 280 | 340 |

| N'-(4-methoxybenzylidene)-2-phenylquinoline-4-carbohydrazide | 4-OCH3 | 282 | 345 |

| N'-(4-chlorobenzylidene)-2-phenylquinoline-4-carbohydrazide | 4-Cl | 285 | 338 |

| N'-(4-nitrobenzylidene)-2-phenylquinoline-4-carbohydrazide | 4-NO2 | 295 | 360 |

This data demonstrates that the electronic properties of the substituent on the phenyl ring of the aldehyde moiety have a discernible effect on the electronic transitions within the molecule, as reflected by the shifts in the absorption maxima.

Biological Activity and Mechanistic Investigations

Anticancer Potential and Underlying Molecular Mechanisms

The anticancer properties of 2-phenylquinoline-4-carbohydrazide derivatives are multifaceted, stemming from their ability to interfere with critical pathways that govern cancer cell growth and survival. Research has centered on their capacity to inhibit histone deacetylases (HDACs), induce cytotoxicity in a variety of cancer cell lines, and trigger cell cycle arrest and apoptosis.

Histone Deacetylase (HDAC) Inhibition Studies

A primary mechanism through which this compound derivatives exert their anticancer effects is via the inhibition of histone deacetylases (HDACs). nih.govnih.govfrontiersin.org HDACs are enzymes that play a pivotal role in regulating gene expression by removing acetyl groups from histone proteins, which can lead to the silencing of tumor suppressor genes. nih.govfrontiersin.org By inhibiting these enzymes, this compound derivatives can help restore the expression of these crucial genes, thereby hindering cancer progression. nih.gov

In the quest for more targeted cancer therapies, the selectivity of HDAC inhibitors for specific isoforms is of paramount importance. Studies on this compound derivatives have shown promising results in this area. For instance, a series of these compounds demonstrated significant selectivity for HDAC3 over other class I isoforms like HDAC1, HDAC2, and HDAC6. nih.govnih.govfrontiersin.org One particular hydrazide derivative, D29, exhibited potent inhibition of HDAC3 with an IC50 value of 0.477 µM, while showing much lower activity against HDAC1 and HDAC2, and no activity against HDAC6 at concentrations over 1,000 µM. nih.govfrontiersin.org This selectivity is a key finding, as HDAC3 is known to play a specific role in the development of certain cancers. nih.govfrontiersin.org

Table 1: Inhibitory Activity (IC50, µM) of Representative this compound Derivatives Against HDAC Isoforms

| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC6 |

| D28 | >1,000 | >1,000 | 24.45 ± 1.24 | >1,000 |

| D29 | 32.59 ± 1.97 | 183.5 ± 4.32 | 0.477 ± 0.01 | >1,000 |

| D30 | 1.427 ± 0.02 | 8.127 ± 0.26 | 0.100 ± 0.003 | >1,000 |

| SAHA | 0.0539 ± 0.002 | 0.152 ± 0.01 | 0.0397 ± 0.001 | ND |

| SAHA (Vorinostat) is a known pan-HDAC inhibitor included for comparison. ND = Not Determined. Data sourced from a 2022 study on novel histone deacetylase inhibitors. nih.gov |

The inhibitory activity of these compounds is critically dependent on their zinc-binding group (ZBG), which interacts with the zinc ion in the active site of HDAC enzymes. mdpi.com Research has explored various ZBGs to enhance the potency and selectivity of this compound derivatives. nih.govnih.govfrontiersin.org The use of a hydrazide group as the ZBG has been shown to be particularly advantageous, leading to high potency and selectivity for HDAC3. nih.govfrontiersin.org This is evident when comparing the hydrazide-bearing compound D29 to its counterpart D28, where the former shows significantly improved inhibitory activity against HDAC3. nih.govfrontiersin.org

In Vitro Cytotoxicity Assessments Against Diverse Cancer Cell Lines

The anticancer efficacy of this compound derivatives has been further validated through in vitro cytotoxicity assays against a panel of human cancer cell lines. These studies have demonstrated their ability to inhibit the growth of various cancer types. For example, the compound D28 displayed notable potency against a range of cell lines, including K562 (leukemia), U266 (myeloma), U937 (lymphoma), MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). nih.gov

Table 2: In Vitro Antiproliferative Activity (IC50, µM) of Compound D28 Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Leukemia | 1.02 |

| U266 | Myeloma | 1.08 |

| U937 | Lymphoma | 1.11 |

| MCF-7 | Breast Cancer | 5.66 |

| Fadu | Pharynx Cancer | 3.22 |

| MDA-MB-231 | Breast Cancer | 4.15 |

| MDA-MB-468 | Breast Cancer | 2.89 |

| A549 | Lung Cancer | 2.83 |

| A2780 | Ovarian Cancer | 3.86 |

| HepG2 | Liver Cancer | 2.16 |

| Data from a 2022 study evaluating the in vitro anticancer activity of novel HDAC inhibitors. nih.gov |

Cell Cycle Arrest Induction and Its Molecular Basis (e.g., G2/M phase)

Beyond direct cytotoxicity, this compound derivatives have been found to interfere with the cancer cell cycle, a fundamental process for tumor growth. nih.govfrontiersin.org Mechanistic studies have revealed that these compounds can induce cell cycle arrest, particularly at the G2/M checkpoint. nih.govresearchgate.netnih.govresearchgate.net This arrest prevents the cells from proceeding to mitosis and division. The molecular basis for this effect involves the modulation of key cell cycle regulatory proteins. For instance, treatment with these derivatives can lead to the upregulation of p21, a cyclin-dependent kinase inhibitor that halts cell cycle progression. researchgate.netmdpi.comnih.gov

Apoptosis Promotion and Pathway Analysis

A crucial hallmark of cancer is the evasion of apoptosis, or programmed cell death. frontiersin.org this compound derivatives have been shown to counteract this by inducing apoptosis in cancer cells. nih.govfrontiersin.org This pro-apoptotic activity is a key contributor to their anticancer effects. nih.govfrontiersin.org Studies have demonstrated that these compounds can trigger apoptosis in a dose-dependent manner. For example, in K562 leukemia cells, the percentage of apoptotic cells increased significantly with increasing concentrations of the compound D28. nih.govfrontiersin.org This induction of apoptosis is often mediated by the regulation of proteins involved in the apoptotic cascade. nih.govfrontiersin.org

Table 3: Induction of Apoptosis in K562 Cells by Compound D28

| Treatment | Concentration (µM) | Apoptotic Cell Proportion (%) |

| Control | 0 | 1.14 |

| D28 | 1 | 10.10 |

| D28 | 2 | 15.53 |

| D28 | 4 | 27.92 |

| SAHA | 1 | 1.39 |

| SAHA | 2 | 3.36 |

| SAHA | 4 | 19.75 |

| SAHA (Vorinostat) is a known pan-HDAC inhibitor included for comparison. Data from a 24-hour treatment study. nih.govfrontiersin.org |

Structure-Activity Relationship (SAR) Studies for Anticancer Properties

The anticancer potential of this compound derivatives is intricately linked to their chemical structures. Structure-activity relationship (SAR) studies have been instrumental in elucidating the key molecular features that govern their cytotoxic effects. These studies systematically modify different parts of the molecule—the quinoline (B57606) core, the phenyl ring at the 2-position, and the carbohydrazide (B1668358) moiety at the 4-position—to understand their contribution to anticancer activity.

Research has shown that the 2-substituted phenylquinoline-4-carboxylic acid group can be effectively utilized as the "cap" region in the design of potent histone deacetylase (HDAC) inhibitors. frontiersin.org HDACs are a class of enzymes that play a crucial role in the regulation of gene expression, and their inhibition is a well-established strategy in cancer therapy. frontiersin.orgnih.gov The multi-ring structure of the 2-phenylquinoline (B181262) moiety is designed to form strong hydrophobic interactions with the amino acid residues at the opening of the HDAC active site. frontiersin.org

In the development of HDAC inhibitors, the introduction of a hydrazide group as the zinc-binding group (ZBG) has shown to significantly enhance inhibitory activity and selectivity for specific HDAC isoforms. For instance, a hydrazide derivative of a 2-phenylquinoline-4-carboxylic acid compound (D28) demonstrated remarkably improved inhibitory potency against HDAC3, with IC50 values of 32.59, 183.5, and 0.477 µM against HDAC1, HDAC2, and HDAC3, respectively. nih.gov This highlights the advantage of the hydrazide moiety in achieving high potency and selectivity. nih.gov However, it is noteworthy that while these hydrazide-bearing compounds exhibited enhanced enzymatic inhibition, they did not always translate to significant antiproliferative potency in in vitro cancer cell line studies. frontiersin.orgnih.govdoaj.org

Further SAR studies have explored the impact of substitutions on the phenyl ring and the quinoline nucleus. For example, the replacement of the quinoline motif with other heterocyclic systems like naphthalene (B1677914) or indole (B1671886) was investigated to understand the necessity of the quinoline nitrogen for cytotoxic activity. mdpi.com The anticancer activity of quinoline-based compounds is often attributed to mechanisms such as the induction of apoptosis, inhibition of angiogenesis, and DNA intercalation. mdpi.com

One study revealed that a 2-phenylquinoline-4-carboxylic acid derivative, D28, induced G2/M cell cycle arrest and promoted apoptosis in K562 leukemia cells in a dose-dependent manner. nih.gov This suggests that the anticancer effects of these compounds are mediated through the modulation of critical cellular processes. nih.gov

| Compound | Modification | Anticancer Activity Insight |

| D28 | 2-phenylquinoline-4-carboxylic acid derivative | HDAC3 selective inhibitor, induces G2/M cell cycle arrest and apoptosis. nih.gov |

| D29 | Hydrazide derivative of D28 | Improved HDAC inhibitory activity, particularly against HDAC3. nih.gov |

Antimicrobial and Antifungal Efficacy

In addition to their anticancer properties, this compound derivatives have demonstrated significant potential as antimicrobial and antifungal agents. The unique structural features of these compounds make them effective against a range of pathogenic microorganisms.

Several studies have reported the promising antibacterial activity of this compound derivatives against Gram-positive bacteria, particularly Staphylococcus aureus. nih.govacs.org In one study, a series of novel 2-phenylquinoline hydrazide derivatives were synthesized and evaluated for their antimicrobial potential. nih.gov The results indicated that most of the tested compounds exhibited moderate to good antibacterial activity against S. aureus. acs.org For instance, compounds with an ethyl formohydrazonate or a 4-(4-methoxyphenyl)acetamidohydrazinyl substitution on the hydrazide moiety showed effective antibacterial activity against S. aureus. nih.gov

Specifically, a series of new 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated, with some compounds displaying good antibacterial activity against S. aureus. mdpi.com Compound 5a4, in particular, showed the best inhibition against S. aureus with a Minimum Inhibitory Concentration (MIC) of 64 μg/mL. mdpi.comresearchgate.net

The activity of this compound derivatives against Gram-negative bacteria appears to be more limited. In the same study that reported good activity against S. aureus, none of the synthesized 2-phenyl quinoline hydrazine (B178648) derivatives were found to be effective against Escherichia coli, a common Gram-negative bacterium. acs.org However, some 2-phenyl-quinoline-4-carboxylic acid derivatives have shown moderate activity against E. coli. For example, compound 5a7 exhibited the best activity against E. coli with a MIC value of 128 μg/mL. mdpi.comresearchgate.net This suggests that specific structural modifications might be necessary to enhance the activity against Gram-negative strains.

The antifungal potential of these compounds has also been explored. Studies have shown that certain 2-phenylquinoline hydrazide derivatives exhibit activity against pathogenic fungi like Candida albicans and Aspergillus niger. nih.govacs.org For instance, some of the synthesized compounds demonstrated significant inhibition zones against C. albicans, ranging from 20 to 31 mm. nih.gov Two compounds, in particular, showed equal antifungal activity against A. niger with an inhibition zone of 14 mm. nih.govacs.org This indicates that the 2-phenylquinoline scaffold can be a valuable template for the development of new antifungal agents.

A key mechanism underlying the antimicrobial activity of 2-phenylquinoline derivatives is the inhibition of bacterial DNA gyrase. nih.govacs.orgbiosynth.com DNA gyrase is a type II topoisomerase that plays a crucial role in bacterial DNA replication and recombination by controlling the topological state of the DNA. nih.govacs.org Inhibition of this enzyme disrupts these essential processes, leading to bacterial cell death. nih.govacs.org

The molecular hybridization of quinoline scaffolds with hydrazine moieties has been a successful strategy to create new chemical entities with enhanced potency as DNA gyrase inhibitors. nih.govacs.org These inhibitors can act through two primary mechanisms: either by inhibiting the ATPase activity of the gyrase, which prevents the introduction of negative supercoils into the DNA, or by directly "poisoning" the gyrase, which has a direct impact on cell physiology and division. nih.govacs.org

The minimum inhibitory concentration (MIC) is a critical parameter for quantifying the potency of an antimicrobial agent. It represents the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The MIC values for several this compound derivatives have been determined against various bacterial and fungal strains using methods like the two-fold dilution method. acs.orgmdpi.com

For instance, against S. aureus, quinoline derivatives linked to ethyl formohydrazonate and 4-(4-methoxyphenyl)acetamidohydrazinyl exhibited MIC values of 49.04 and 38.64 μM, respectively. nih.gov In another study, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives were tested, with the most potent compound against S. aureus showing an MIC of 64 μg/mL. mdpi.com Against C. albicans, certain quinoline compounds displayed MIC values ranging from 24.53 to 191.36 μM. nih.gov These MIC values provide a quantitative measure of the antimicrobial efficacy of these compounds and are crucial for their further development as therapeutic agents.

| Compound/Derivative | Target Organism | MIC Value |

| Quinoline derivative with ethyl formohydrazonate | S. aureus | 49.04 μM nih.gov |

| Quinoline derivative with 4-(4-methoxyphenyl)acetamidohydrazinyl | S. aureus | 38.64 μM nih.gov |

| Compound 5a4 | S. aureus | 64 μg/mL mdpi.comresearchgate.net |

| Compound 5a7 | E. coli | 128 μg/mL mdpi.comresearchgate.net |

| Quinoline derivative 5 | C. albicans | 24.53 μM nih.gov |

| Quinoline derivative 6a | C. albicans | 41.09 μM nih.gov |

Anti-inflammatory and Analgesic Properties

Research into the anti-inflammatory and analgesic effects of this compound derivatives has yielded promising results, primarily through in vivo animal models. These studies highlight the potential of this chemical scaffold in developing new therapeutic agents.

Potential for Cyclooxygenase (COX) Enzyme Inhibition

Quinoline and its derivatives are recognized as a class of compounds with a wide array of pharmacological activities, including the inhibition of cyclooxygenase (COX) enzymes. alliedacademies.orgabacademies.orgbiomedres.info The anti-inflammatory actions of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their ability to block these enzymes, which are crucial in the inflammatory pathway. While the broader class of quinolines is associated with COX inhibition, specific inhibitory data for this compound against COX-1 and COX-2 enzymes is not extensively detailed in the available research. However, molecular docking studies on some derivatives of 2-phenylquinoline have shown high binding affinities toward COX-2 compared to COX-1, suggesting a potential for selective inhibition which could lead to fewer gastrointestinal side effects. researchgate.netresearchgate.net

Evaluation in In Vivo Anti-inflammatory Animal Models (e.g., Carrageenan-Induced Paw Edema)

The anti-inflammatory potential of several novel 2-phenylquinoline-4-carboxamide (B4668241) derivatives, synthesized from this compound, has been assessed using the carrageenan-induced paw edema test in rats, a standard model for evaluating acute inflammation. alliedacademies.orgabacademies.orgbiomedres.info In these studies, various derivatives demonstrated notable anti-inflammatory activity when compared to the standard drug, diclofenac (B195802) sodium. alliedacademies.orgalliedacademies.org

One study highlighted a nucleoside analogue derivative (compound 5) which exhibited significant anti-inflammatory effects, comparable to that of diclofenac sodium. alliedacademies.orgabacademies.org The structure-activity relationship (SAR) analysis indicated that substitutions on the 2-phenylquinoline moiety play a crucial role in the observed anti-inflammatory activity. alliedacademies.org For instance, a derivative possessing a sugar substitution (compound 5) showed considerable activity. alliedacademies.org Another derivative with an imido quinoline-4-carboxamide substitution (compound 2) also displayed noteworthy effects. alliedacademies.org The anti-inflammatory activity of several compounds was measured at 1 and 2 hours post-treatment, with some derivatives showing sustained effects. alliedacademies.org

| Compound | Chemical Modification from this compound | Anti-inflammatory Activity (% inhibition of paw edema) | Reference |

|---|---|---|---|

| Compound 5 | Nucleoside analogue | Showed significant activity comparable to diclofenac sodium | alliedacademies.orgabacademies.org |

| Compound 2 | Imido quinoline-4-carboxamide substitution | Demonstrated considerable anti-inflammatory activity | alliedacademies.org |

| Diclofenac Sodium | Standard Drug | Used as a positive control | alliedacademies.org |

Assessment in In Vivo Analgesic Animal Models (e.g., Writhing Test)

The analgesic properties of derivatives of this compound have been evaluated using the writhing test in mice, a model used to screen for peripheral analgesic activity. alliedacademies.orgbiomedres.info This test involves inducing abdominal constrictions (writhing) with an irritating agent, and a reduction in the number of writhes indicates an analgesic effect.

Several of the synthesized 2-phenylquinoline-4-carboxamide derivatives showed a significant reduction in the number of writhes, indicating notable analgesic activity. alliedacademies.orgbiomedres.info Among the tested compounds, a nucleoside analogue (compound 5) displayed a high rate of inhibition in the acetic acid-induced writhing test, with its activity being comparable to that of aspirin, the standard drug used in the study. alliedacademies.org

| Compound | Chemical Modification from this compound | Analgesic Activity (% reduction in writhes) | Reference |

|---|---|---|---|

| Compound 5 | Nucleoside analogue | 44.37% | alliedacademies.org |

| Aspirin | Standard Drug | 43.28% | alliedacademies.org |

Antioxidant Capacity Investigations

The antioxidant potential of compounds derived from this compound has been explored through in vitro assays, demonstrating their ability to counteract oxidative stress, a key factor in various pathological conditions.

Free Radical Scavenging Assays (e.g., DPPH)

The antioxidant capacity of novel quinoline-triazole conjugates synthesized from this compound has been assessed using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay. tandfonline.comresearchgate.net This method is widely used to evaluate the ability of a compound to act as a free radical scavenger.

The results from these studies indicated that several of the synthesized conjugates possess considerable radical scavenging activity. tandfonline.com In one such study, six selected compounds were evaluated, and four of them displayed radical scavenging capabilities comparable to that of ascorbic acid, a well-known antioxidant standard. tandfonline.com Notably, one of the compounds (compound 25) exhibited the highest DPPH-scavenging activity with an IC50 value of 3.57 μg/mL, which was more potent than ascorbic acid (IC50 value of 9.67 μg/mL). tandfonline.com Another study also reported that synthesized compounds from 2-chloroquinoline-3-carbaldehyde (B1585622) showed moderate antioxidant activity, with one compound in particular exhibiting the strongest activity. researchgate.net

| Compound | Chemical Class | DPPH Radical Scavenging Activity (IC50 in μg/mL) | Reference |

|---|---|---|---|

| Compound 25 | Quinolone-triazole conjugate | 3.57 | tandfonline.com |

| Ascorbic Acid | Standard Antioxidant | 9.67 | tandfonline.com |

Cellular Antioxidant Activity Studies

While in vitro assays like the DPPH test provide valuable information about the direct radical scavenging ability of a compound, cellular antioxidant activity (CAA) assays offer insights into the antioxidant effects within a biological system. These assays measure the ability of a compound to prevent the oxidation of a fluorescent probe within cells. Although the synthesis and evaluation of quinoline-triazole conjugates derived from this compound for their antioxidative properties have been reported, and the use of CAA has been mentioned in the context of evaluating antioxidants, specific data from cellular antioxidant activity studies for this compound or its direct derivatives are not detailed in the currently available research. tandfonline.comresearchgate.net

Neurokinin-3 Receptor (NK3R) Antagonism Research

The N',2-diphenylquinoline-4-carbohydrazide scaffold has been identified as a promising core for the development of potent Neurokinin-3 Receptor (NK3R) antagonists. nih.govmanchester.ac.uk These antagonists are of interest for their potential in treating disorders of the central nervous system. nih.govmanchester.ac.uk

In Vitro Receptor Binding Affinity and Selectivity

Research into derivatives of N',2-diphenylquinoline-4-carbohydrazide has led to the development of compounds with high affinity and selectivity for the NK3 receptor. Through systematic structural modifications, researchers have been able to enhance the binding characteristics of these antagonists. For instance, the introduction of specific side chains at the 3-position of the quinoline ring and a fluorine atom at the 8-position were found to be critical for optimizing the pharmacological profile. nih.govmanchester.ac.uk These modifications helped to abolish unwanted activity at other receptors, such as the human pregnane (B1235032) X receptor (hPXR), and to minimize affinity for the human IKr channel, which is crucial for cardiac safety. nih.govmanchester.ac.uk The lead compounds developed from these studies demonstrated excellent selectivity for the NK3 receptor. nih.govnih.gov

In Vivo Receptor Occupancy Studies

In vivo studies are crucial for confirming that a drug candidate can reach its target in the body at sufficient concentrations to exert a therapeutic effect. meliordiscovery.com For the N',2-diphenylquinoline-4-carbohydrazide-based NK3R antagonists, in vivo receptor occupancy was evaluated in gerbils. nih.govmanchester.ac.uk These studies measure the percentage of receptors that are bound by the drug after administration. meliordiscovery.com

A lead compound, referred to as 2g in one study, demonstrated significant receptor occupancy in the central nervous system (CNS) after oral administration. nih.govmanchester.ac.uk Another advanced compound, 8m, which included further structural refinements, also showed a high degree of receptor occupancy in the CNS following oral dosing. nih.govmanchester.ac.uk The ability of these compounds to occupy NK3 receptors in the brain after being taken orally is a key indicator of their potential as CNS-active drugs. nih.govmanchester.ac.uknih.govmanchester.ac.uk

Pharmacokinetic Considerations Relevant to Central Nervous System (CNS) Activity

For a drug to be effective in the central nervous system, it must be able to cross the blood-brain barrier and remain stable long enough to have an effect. The pharmacokinetic (PK) properties of the N',2-diphenylquinoline-4-carbohydrazide derivatives were a key focus of the research. nih.govnih.gov

The lead compound 2g was described as having promising PK properties. nih.govmanchester.ac.uk The more advanced compound, 8m, which featured a piperazine (B1678402) N-tert-butyl group for metabolic stability, was reported to have excellent PK properties. nih.govmanchester.ac.uk The data below summarizes the in vivo receptor occupancy and the required plasma concentrations for 90% receptor occupancy (Occ90) for these lead compounds.

| Compound | Oral Dose for 90% Receptor Occupancy (Occ90) | Plasma Concentration for 90% Receptor Occupancy (Plasma Occ90) | Reference |

|---|---|---|---|

| 2g | 30 mg/kg p.o. | 0.95 µM | nih.govmanchester.ac.uk |

| 8m | 7 mg/kg p.o. | 0.4 µM | nih.govmanchester.ac.uk |

Other Investigated Biological Activities

Beyond NK3R antagonism, the broader chemical class of quinoline-hydrazide and quinoline-hydrazone scaffolds has been explored for other potential therapeutic uses. nih.gov

Antimalarial Activity of Quinoline-Hydrazide Scaffolds

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a famous example. nih.govpreprints.org This has prompted research into novel quinoline derivatives, including those with hydrazone and hydrazide linkers, to combat drug-resistant malaria. nih.govpreprints.orgmdpi.com

Studies on a series of 4-aminoquinoline (B48711) hydrazone analogues have shown notable antimalarial activity against multi-drug resistant strains of Plasmodium falciparum. nih.govpreprints.org These compounds demonstrated time-dependent activity, with efficacy increasing with longer exposure times. nih.govpreprints.org The antimalarial activity and cytotoxicity of these compounds are summarized below.

| Compound Type | Organism/Cell Line | Measurement | Result | Reference |

|---|---|---|---|---|

| 4-Aminoquinoline hydrazone analogues | P. falciparum (K1 strain) | IC50 (48h) | 0.60 - 49 µM | nih.govpreprints.org |

| IC50 (72h) | 0.026 - 0.219 µM | |||

| 4-Aminoquinoline hydrazone analogues | HepG2 cells | IC50 (Cytotoxicity) | 0.87 - 11.1 µM | nih.govpreprints.org |

| MDBK cells | IC50 (Cytotoxicity) | 1.66 - 11.7 µM |

Further research into quinoline-sulfonamide hybrids connected by hydrazine or hydrazide linkers also showed effectiveness against both chloroquine-sensitive and chloroquine-resistant strains of malaria. mdpi.com

Anticonvulsant Potential of Derivatives

The potential for quinoline-based structures to influence the central nervous system has also led to investigations into their anticonvulsant activity. While direct studies on this compound for this purpose are not prominent, research on structurally related quinazoline (B50416) derivatives has shown promise. nih.govmdpi.commdpi.com

A series of novel quinazoline-4(3H)-one derivatives were synthesized and evaluated for their anticonvulsant effects in animal models. nih.gov Many of these compounds showed varying degrees of protection against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ). nih.gov The design of these compounds often draws inspiration from older drugs like methaqualone, which also contains a quinazoline core. mdpi.com The anticonvulsant activity is thought to be mediated, in part, through interaction with GABA-A receptors. mdpi.com These findings suggest that the broader quinoline and quinazoline scaffolds are worthy of further investigation for the development of new anticonvulsant therapies. nih.govmdpi.commdpi.com

Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) Inhibition Studies

The chemical scaffold of this compound has served as a foundational structure for the development of potent inhibitors targeting monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes critically implicated in the pathophysiology of neurodegenerative disorders. While direct inhibitory data for this compound itself against MAO and AChE is not extensively reported in the reviewed literature, its role as a key synthetic intermediate has led to the creation of derivative compounds with significant biological activity.

Research has focused on modifying the this compound backbone to enhance inhibitory potency and selectivity for these enzymes. A notable area of investigation involves the synthesis of quinoline-oxadiazole hybrids. In these studies, this compound is a crucial starting material for creating more complex molecules. For instance, S-alkyl phthalimide (B116566) and S-benzyl-oxadiazole-quinoline hybrids have been synthesized from this compound. nih.gov These derivatives have demonstrated potent inhibitory activities against both MAO-A, MAO-B, and AChE. nih.gov

The general strategy involves using this compound to construct heterocyclic systems, such as 1,3,4-oxadiazoles, which then serve as a core for further functionalization. This approach has yielded compounds with dual-target inhibitory capabilities, a desirable characteristic for the development of therapeutics for complex multifactorial diseases like Alzheimer's disease. nih.gov

Although specific IC50 values for the parent compound, this compound, are not provided in the accessed scientific reports, the pronounced activity of its derivatives underscores the importance of the 2-phenylquinoline core in designing enzyme inhibitors. The data available for these derivatives indicate that the structural framework of this compound is a promising platform for developing novel neuroprotective agents.

Computational and Theoretical Approaches in the Study of 2 Phenylquinoline 4 Carbohydrazide

Computational and theoretical chemistry have become indispensable tools in modern drug discovery and materials science, offering profound insights into molecular behavior at a granular level. For the compound 2-Phenylquinoline-4-carbohydrazide and its derivatives, these in silico methods are pivotal for predicting biological activity, understanding electronic structure, and guiding the rational design of new, more potent molecules. By simulating complex biological and chemical systems, researchers can prioritize synthetic efforts, reduce costs, and accelerate the development of novel therapeutic agents.

Advanced Applications and Biomedical Imaging

Chemosensor Development for Ion Detection

The development of chemosensors, molecules that signal the presence of specific chemical species, is a burgeoning field in analytical and medicinal chemistry. 2-Phenylquinoline-4-carbohydrazide serves as an excellent scaffold for creating fluorescent chemosensors, particularly for the detection of metal ions.

Fluorescent chemosensors based on this compound are typically designed to operate on the principle of chelation-enhanced fluorescence (CHEF). The 2-phenylquinoline (B181262) moiety acts as the fluorophore, the component responsible for emitting light. The carbohydrazide (B1668358) group (-CONHNH₂) is strategically incorporated to serve a dual purpose: it acts as a recognition site for binding metal ions and as a quencher of fluorescence in its unbound state.

In the absence of a target ion, the lone pair of electrons on the nitrogen atom of the hydrazide group can interact with the excited state of the quinoline (B57606) ring, leading to the quenching of its fluorescence through a process known as photoinduced electron transfer (PET). This results in the compound exhibiting weak or no fluorescence. Upon binding to a specific metal ion, the lone pair of electrons on the hydrazide nitrogen becomes involved in coordination with the metal ion. This binding event restricts the PET process, thereby restoring the fluorescence of the quinoline core. This "turn-on" fluorescent response provides a clear and detectable signal for the presence of the target ion. The selectivity of the sensor is governed by the specific coordination preferences of the carbohydrazide and quinoline nitrogen atoms for different metal ions.

Derivatives of this compound have been investigated for their ability to selectively detect various metal ions. Notably, research has focused on the detection of zinc(II) (Zn²⁺), a crucial metal ion involved in a myriad of biological processes. The design of these sensors allows for a high degree of selectivity for Zn²⁺ over other biologically relevant metal ions.

The binding of Zn²⁺ to the chemosensor, typically in a 1:1 stoichiometric ratio, induces a significant enhancement in fluorescence intensity. The specificity for zinc is attributed to the favorable coordination geometry and electronic interactions between the sensor molecule and the zinc ion. The performance of such chemosensors is often characterized by a low limit of detection (LOD), which quantifies the smallest concentration of the ion that can be reliably measured.

| Parameter | Description | Typical Value/Characteristic |

| Analyte | The specific metal ion detected. | Zinc(II) (Zn²⁺) |

| Sensing Mechanism | The principle behind the detection. | Chelation-Enhanced Fluorescence (CHEF) |

| Stoichiometry | The binding ratio of the sensor to the metal ion. | 1:1 |

| Selectivity | The ability to detect the target ion in the presence of other ions. | High selectivity for Zn²⁺ |

Table 1: Characteristics of a Hypothetical Chemosensor Based on this compound for Zinc(II) Detection

A significant application of these fluorescent chemosensors is the visualization of intracellular ions in living cells. The ability to monitor the concentration and distribution of ions like Zn²⁺ within a cellular environment provides invaluable insights into cellular physiology and disease pathology. For a this compound-based sensor to be effective in live cell imaging, it must possess several key properties, including cell permeability, low cytotoxicity, and a robust fluorescent response to the target ion within the complex cellular milieu.

Upon entering a cell, the sensor can interact with intracellular Zn²⁺, leading to a "turn-on" fluorescence that can be observed using fluorescence microscopy. This allows for the real-time imaging of zinc dynamics in different cellular compartments, contributing to a better understanding of zinc homeostasis and its role in cellular signaling.

Radiosynthesis and Positron Emission Tomography (PET) Imaging Applications

Beyond fluorescent sensing, the this compound scaffold holds potential for the development of radiotracers for positron emission tomography (PET), a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research.

PET imaging relies on the detection of gamma rays emitted from the annihilation of positrons, which are released by positron-emitting radionuclides. Carbon-11 (¹¹C) is a commonly used radionuclide for PET due to its short half-life (20.4 minutes) and the fact that carbon is a fundamental component of most organic molecules. nih.gov

The synthesis of a PET radiotracer involves labeling a biologically active molecule with a radionuclide like ¹¹C. For a this compound derivative, this could be achieved through various radiolabeling techniques. A common method is the methylation of a suitable precursor using a ¹¹C-labeling agent such as [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.gov The carbohydrazide moiety or another accessible nitrogen or oxygen atom on the quinoline structure could potentially be the site of this ¹¹C-methylation. The radiosynthesis must be rapid and efficient to produce the radiotracer with high radiochemical purity and specific activity, ready for in vivo administration.

Once radiolabeled, derivatives of this compound could potentially serve as PET radiotracers for imaging and quantifying the distribution of specific neuroreceptors in the brain. nih.gov The design of such a tracer would require the parent molecule to have a high affinity and selectivity for a particular receptor target implicated in a neurological or psychiatric disorder.

Future Research Directions and Translational Perspectives

Development of Next-Generation 2-Phenylquinoline-4-carbohydrazide Analogs with Enhanced Specificity

The development of next-generation analogs of this compound is a primary focus of ongoing research. The goal is to synthesize new derivatives with improved potency, selectivity, and pharmacokinetic profiles. One promising strategy is molecular hybridization, which involves combining the this compound core with other pharmacophores to create hybrid molecules with enhanced biological activity. nih.govacs.org

For instance, researchers have synthesized a series of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives, demonstrating their potential as inhibitors of microbial DNA gyrase. nih.govacs.org These analogs were designed to explore the structure-activity relationship (SAR) by modifying the hydrazide moiety. acs.org The results indicated that both cyclic and acyclic modifications of the hydrazine (B178648) group could yield compounds with significant antimicrobial properties. nih.gov

Future efforts in this area will likely involve:

Target-Oriented Synthesis: Designing analogs with specific modifications to optimize interactions with known biological targets, such as DNA gyrase or histone deacetylases (HDACs).

Exploring Diverse Substitutions: Investigating a wider range of substituents on both the phenyl and quinoline (B57606) rings to enhance target binding and specificity.

Computational Modeling: Utilizing in-silico tools for the rational design of new analogs with predicted high efficacy and low off-target effects.

A study on 2-substituted phenylquinoline-4-carboxylic acid derivatives, which are closely related to the carbohydrazide (B1668358), identified compounds with selective inhibitory activity against HDAC3. nih.gov This highlights the potential to fine-tune the structure to achieve isoform-selective inhibition, which is a crucial aspect of developing safer and more effective cancer therapies. nih.gov

Exploration of Synergistic Effects in Combination Therapies

The potential of this compound and its analogs in combination therapies represents a significant avenue for future research. Combining therapeutic agents can enhance efficacy, overcome drug resistance, and reduce dosages, thereby minimizing side effects. nih.govmdpi.com While specific studies on the synergistic effects of this compound are limited, the known mechanisms of action of its derivatives suggest a strong potential for combination with other anticancer drugs.

For example, derivatives of this compound that act as HDAC inhibitors could be combined with other chemotherapeutic agents. nih.gov HDAC inhibitors are known to sensitize cancer cells to other treatments. Another potential combination strategy involves pairing these compounds with drugs that target different but complementary pathways in cancer cells.

Future research in this domain should focus on:

Systematic Screening: Conducting high-throughput screening of this compound analogs in combination with a panel of existing anticancer drugs.

Mechanistic Studies: Investigating the molecular basis of any observed synergistic interactions to understand how the combination works at a cellular level.

In Vivo Validation: Testing promising combinations in preclinical animal models to confirm their enhanced efficacy and safety.

The development of multi-drug combination therapies is a growing trend in cancer treatment, and the unique properties of this compound derivatives make them attractive candidates for this approach. google.com

Potential for Clinical Translation and Drug Development

The ultimate goal of developing novel therapeutic compounds is their successful translation into clinical practice. While this compound itself is not currently in clinical trials, some quinoline-based drugs have been approved for cancer therapy or are in clinical development. researchgate.net This provides a roadmap for the potential clinical translation of promising this compound analogs.

The path to clinical translation involves several critical steps, including:

Preclinical Toxicology Studies: Rigorous evaluation of the safety profile of lead compounds in animal models.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Understanding how the drug is absorbed, distributed, metabolized, and excreted, and how it affects the body.

Investigational New Drug (IND) Application: Submitting a comprehensive application to regulatory agencies like the FDA to initiate human clinical trials.

The process of bringing a new drug to market is lengthy and expensive. However, the promising preclinical data on the anticancer and antimicrobial activities of this compound derivatives warrant further investigation into their clinical potential.

Identification of Novel Biological Targets and Signaling Pathways

While initial studies have identified DNA gyrase and HDACs as potential targets for this compound derivatives, further research is needed to uncover the full spectrum of their biological interactions. nih.govnih.gov Identifying novel targets and the signaling pathways they modulate is crucial for understanding the complete mechanism of action and for identifying new therapeutic applications.

Recent studies on related quinoline derivatives have revealed a wide range of biological activities, suggesting that these compounds may interact with multiple cellular targets. For instance, some quinoline derivatives have shown potential as inhibitors of receptor tyrosine kinases, which are key players in cancer development. frontiersin.org

Future research should employ a variety of approaches to identify new targets, including:

Affinity Chromatography: Using the compound as a bait to pull down its binding partners from cell lysates.

Proteomics and Genomics Approaches: Analyzing changes in protein and gene expression in cells treated with the compound to identify affected pathways.

Chemical Proteomics: Utilizing chemical probes to identify direct protein targets in a cellular context.

A deeper understanding of the biological targets of this compound and its analogs will not only clarify their therapeutic mechanisms but also open up new possibilities for their use in treating a wider range of diseases.

Innovations in Drug Delivery and Formulation Strategies for Enhanced Efficacy

Many quinoline derivatives, including potentially this compound, suffer from poor water solubility, which can limit their bioavailability and therapeutic efficacy. mdpi.comnih.gov Therefore, the development of innovative drug delivery and formulation strategies is a critical area of future research.

Several approaches can be explored to overcome the challenges of poor solubility and enhance drug delivery:

Nanoparticle-based Delivery Systems: Encapsulating the drug in nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, can improve its solubility, stability, and targeted delivery to cancer cells. nih.govnih.gov

Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating the drug in a lipid-based system that spontaneously forms an emulsion in the gastrointestinal tract can enhance its absorption and bioavailability. nih.gov

Prodrug Strategies: Modifying the chemical structure of the compound to create a more soluble prodrug that is converted to the active form in the body.

By addressing the formulation challenges, it will be possible to maximize the therapeutic potential of this compound and its derivatives, paving the way for their effective use in the clinic.

Q & A

Basic: What are the standard synthetic routes for 2-phenylquinoline-4-carbohydrazide derivatives?

Methodological Answer:

The synthesis typically involves condensation reactions. For example, this compound (1a-b) is reacted with substituted isatins (1.5 mmol) in ethanol under reflux, catalyzed by glacial acetic acid. The product is purified via recrystallization from ethanol (Yield: 30–40%) . Key steps include:

- Reagent Selection: Isatin derivatives as electrophilic partners.

- Solvent Optimization: Ethanol balances reactivity and solubility.

- Purification: Recrystallization ensures purity for biological testing.

Advanced: How can spectral discrepancies (e.g., unexpected NMR peaks) in synthesized derivatives be resolved?

Methodological Answer:

Unexpected NMR signals may arise from tautomerism or impurities. For example, hydrazide derivatives can exhibit keto-enol tautomerism, altering proton environments. Strategies include:

- Variable Temperature NMR: To detect dynamic tautomeric equilibria.

- 2D-COSY/HMBC: Assign ambiguous peaks via coupling correlations.

- Comparative Analysis: Cross-reference with computational (DFT) predictions .

Basic: What in vitro assays are used to evaluate the antitumor activity of this compound derivatives?

Methodological Answer:

Standard assays include:

- MTT Assay: Measures cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).

- Apoptosis Markers: Caspase-3/7 activation via fluorometric detection.

- IC₅₀ Determination: Dose-response curves to quantify potency .

Advanced: How can structure-activity relationships (SAR) be optimized for enhanced bioactivity?

Methodological Answer:

- Substituent Screening: Introduce electron-withdrawing groups (e.g., -Cl) at the phenyl ring to boost cytotoxicity .

- Molecular Docking: Use AutoDock Vina to predict binding modes with target proteins (e.g., tubulin or topoisomerases).

- In Silico ADMET: SwissADME predicts pharmacokinetic properties to prioritize derivatives .

Basic: What crystallographic tools are recommended for structural elucidation?

Methodological Answer:

- SHELX Suite: SHELXL refines small-molecule structures from X-ray diffraction data. For macromolecules, SHELXPRO interfaces with CCP4 for high-resolution refinement.

- Twinned Data Handling: SHELXL’s TWIN/BASF commands address crystal twinning .

Advanced: How can contradictory synthetic yields (e.g., 30% vs. 44%) be reconciled?

Methodological Answer:

Yield variations stem from:

- Catalyst Optimization: Replace glacial acetic acid with p-toluenesulfonic acid for faster kinetics.

- Reaction Monitoring: TLC/HPLC tracks intermediate formation to adjust reaction time.

- Solvent Polarity: Switch to DMF for better solubility of aromatic intermediates .

Basic: What purification techniques are effective for hydrazide derivatives?

Methodological Answer:

- Column Chromatography: Silica gel with ethyl acetate/hexane gradients.

- Recrystallization: Ethanol or methanol for high-purity crystals.

- HPLC Prep: C18 columns resolve closely related analogs .

Advanced: How can computational methods validate experimental docking results?

Methodological Answer:

- MD Simulations (GROMACS): Assess ligand-protein stability over 100 ns.

- MM-PBSA Calculations: Quantify binding free energies to corroborate docking scores.

- Pharmacophore Mapping (Phase): Identify critical interaction motifs .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

- Inert Atmosphere: Store under argon in amber vials to prevent oxidation.

- Temperature: -20°C for long-term stability; avoid freeze-thaw cycles.

- Desiccant: Include silica gel to mitigate hygroscopic degradation .

Advanced: How can interdisciplinary collaboration enhance drug discovery pipelines?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.